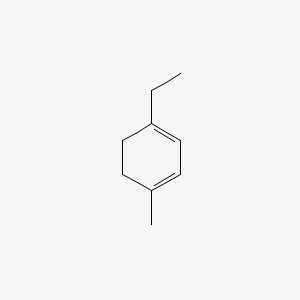

1-Ethyl-4-methylcyclohexa-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

62088-32-8 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1-ethyl-4-methylcyclohexa-1,3-diene |

InChI |

InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h4,6H,3,5,7H2,1-2H3 |

InChI Key |

UBIXBJDZNKCENM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(CC1)C |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 1 Ethyl 4 Methylcyclohexa 1,3 Diene Analogues

Pericyclic Reaction Pathways

The reactivity of 1-ethyl-4-methylcyclohexa-1,3-diene and its analogues is significantly influenced by their participation in pericyclic reactions. These reactions, which proceed through a concerted, cyclic transition state, are fundamental to the synthesis of complex cyclic systems. Among these, the Diels-Alder reaction is a cornerstone for constructing six-membered rings with a high degree of stereochemical and regiochemical control.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. ucalgary.cawikipedia.org This reaction is a powerful tool in organic synthesis due to its reliability and stereospecificity. ucalgary.camdpi.com The diene component, in this case, a substituted cyclohexa-1,3-diene, must be able to adopt an s-cis conformation for the reaction to occur. libretexts.org For cyclic dienes like this compound, the s-cis conformation is fixed, making them particularly reactive. libretexts.org The reaction is generally thermodynamically favorable as it converts two weaker π-bonds into two new, stronger σ-bonds. ucalgary.camsu.edu

A key feature of the Diels-Alder reaction is its stereoselectivity, particularly the preference for the endo or exo adduct when a cyclic diene is used. libretexts.org The endo product is one where the substituent on the dienophile is oriented towards the newly formed double bond of the cyclohexene ring, under the diene's π-system. masterorganicchemistry.com Conversely, in the exo product, the substituent points away.

Generally, the Diels-Alder reaction favors the formation of the endo product, a principle known as the Alder Endo Rule. libretexts.orgmasterorganicchemistry.com This preference is not typically based on steric considerations; in fact, the endo adduct is often the more sterically hindered and thermodynamically less stable product. masterorganicchemistry.comlibretexts.org The kinetic preference for the endo transition state is explained by "secondary orbital interactions." libretexts.org This involves the overlap between the p-orbitals of the substituent on the dienophile and the p-orbitals of the C2 and C3 atoms of the diene. libretexts.org This additional overlap lowers the energy of the transition state leading to the endo product, making it form faster. masterorganicchemistry.comlibretexts.org

However, the degree of endo or exo selectivity can be influenced by the substitution pattern on the reactants. nih.gov In some cases, particularly when both the diene and dienophile are substituted at their termini, significant steric hindrance can override the electronic preference for the endo product, leading to the formation of the exo adduct as the major product. nih.gov While the endo product is formed under kinetic control (lower activation energy), the exo product is favored under thermodynamic control (greater stability). libretexts.org Reversible reaction conditions, such as high temperatures, can allow the initially formed endo adduct to revert to the starting materials and then reform as the more stable exo product. msu.edu

When an unsymmetrical diene, such as this compound, reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. This means that multiple constitutional isomers can be formed depending on the relative orientation of the reactants. masterorganicchemistry.com The outcome is not random; the reaction is regioselective, favoring the formation of specific isomers. masterorganicchemistry.comyoutube.comyoutube.com

The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. youtube.com For a normal electron-demand Diels-Alder reaction, the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs). ucalgary.camasterorganicchemistry.com In this compound, both the ethyl group at the C1 position and the methyl group at the C4 position are electron-donating.

The preferred orientation can be predicted by considering the resonance structures of the reactants, which reveal the sites of partial negative and positive charges. The most favorable alignment matches the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.com

1-Substituted Dienes : Dienes with a substituent at the C1 position (like the ethyl group) tend to react with unsymmetrical dienophiles to form the "ortho" or 1,2-disubstituted product as the major isomer. masterorganicchemistry.com

2-Substituted Dienes : Dienes with a substituent at the C2 position generally yield the "para" or 1,4-disubstituted product. masterorganicchemistry.com

In the case of this compound, the substituents at C1 and C4 create a more complex system. The regiochemical outcome would depend on the specific dienophile used and the interplay between the electronic directing effects of both the ethyl and methyl groups. nih.gov Generally, the formation of "meta" (1,3) isomers is disfavored. masterorganicchemistry.com

Substituents on the diene and dienophile have a profound impact on the rate of the Diels-Alder reaction. masterorganicchemistry.comijcrcps.com The reaction rate is largely controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. ijcrcps.com A smaller HOMO-LUMO gap leads to a stronger interaction, a lower activation energy, and a faster reaction.

Kinetics : Normal electron-demand Diels-Alder reactions are accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. masterorganicchemistry.comijcrcps.com EDGs, such as the alkyl groups in this compound, raise the energy of the diene's HOMO. libretexts.org EWGs on the dienophile lower the energy of its LUMO. libretexts.org This combination narrows the HOMO-LUMO gap, significantly increasing the reaction rate. masterorganicchemistry.comyoutube.com For instance, adding a methyl group to butadiene can increase the reaction rate by a factor of 3 to over 100, depending on the dienophile. masterorganicchemistry.com

Thermodynamics : The Diels-Alder reaction is typically exothermic, with the formation of two stable σ-bonds from two π-bonds providing a strong thermodynamic driving force. ucalgary.camsu.edu However, the reaction also involves a decrease in entropy as two molecules combine to form one. msu.edu At high temperatures, the unfavorable entropy term (TΔS) can become significant, making the reverse reaction, the retro-Diels-Alder, more favorable. wikipedia.orgmsu.edu Computational studies on 1,3-cyclohexadiene (B119728) with substituted ethenes have shown that electron-withdrawing groups on the dienophile, like NO₂, lower the activation energy (Ea) and make the reaction more exothermic compared to reactions with unsubstituted or electron-donating group-substituted dienophiles.

Table 1: Effect of Substituents on Diels-Alder Reaction Parameters This table is a generalized representation based on established principles.

| Diene Substituent (e.g., on Cyclohexadiene) | Dienophile Substituent | HOMO (Diene) Energy | LUMO (Dienophile) Energy | HOMO-LUMO Gap | Reaction Rate |

|---|---|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -C₂H₅) | Electron-Withdrawing (e.g., -CHO, -CN) | Increased | Decreased | Smallest | Fastest |

| None | Electron-Withdrawing | Unchanged | Decreased | Smaller | Fast |

| Electron-Donating | None | Increased | Unchanged | Smaller | Fast |

| None | None | Unchanged | Unchanged | Largest | Slowest |

To enhance reaction rates and improve selectivity, various catalytic methods are employed for Diels-Alder reactions.

Lewis Acid Catalysis : Lewis acids are highly effective catalysts for Diels-Alder reactions, particularly those involving dienophiles with a carbonyl or other Lewis basic group. libretexts.orgnih.gov The Lewis acid coordinates to the electron-withdrawing group on the dienophile. libretexts.orgacs.org This coordination makes the EWG even more electron-withdrawing, which further lowers the energy of the dienophile's LUMO. libretexts.orgmdpi.com The result is a dramatic acceleration of the reaction—rate increases of 10⁵ or more are possible—and often an enhancement of both regioselectivity and endo stereoselectivity. libretexts.orgias.ac.in Common Lewis acids used include AlCl₃, BF₃, SnCl₄, and ZnCl₂. libretexts.orgias.ac.in

Brønsted Acid Catalysis : Chiral Brønsted acids have emerged as powerful catalysts for enantioselective Diels-Alder reactions. rsc.org Similar to Lewis acids, Brønsted acids can activate the dienophile by protonating a basic site, such as a carbonyl oxygen. This activation increases the electrophilicity of the dienophile, accelerating the reaction. nih.gov The use of chiral Brønsted acids provides a route to optically active products. rsc.org

Aqueous Media : Performing Diels-Alder reactions in water can lead to significant rate accelerations, even for reactants that are poorly soluble. nih.govacs.org This phenomenon is attributed to "enforced hydrophobic interactions," where the nonpolar diene and dienophile molecules are driven together to minimize their contact with the highly polar water molecules. nih.govacs.org This clustering effect increases the effective concentration of the reactants and can also enhance selectivity. nih.gov Studies on cyclohexadiene derivatives have shown that the effect of water is more pronounced for dienes with multiple alkyl substituents. nih.gov

Table 2: Influence of Catalytic Conditions on Diels-Alder Reactions

| Condition | Mechanism of Action | Effect on Rate | Effect on Selectivity |

|---|---|---|---|

| Lewis Acid (e.g., AlCl₃) | Coordinates to dienophile, lowers LUMO energy. libretexts.orgmdpi.com | Dramatically increases. libretexts.org | Often enhances endo and regioselectivity. libretexts.orgias.ac.in |

| Brønsted Acid | Protonates and activates dienophile. nih.gov | Increases. | Can induce enantioselectivity with chiral acids. rsc.org |

| Aqueous Solvent | Enforced hydrophobic interactions. nih.govacs.org | Increases. | Can enhance endo/exo selectivity. nih.gov |

The reactive nature of the diene system in cyclohexadienes allows them to participate in multiple cycloadditions or be incorporated into domino reaction sequences. A classic example is the spontaneous dimerization of 1,3-cyclopentadiene at room temperature, where one molecule acts as the diene and the other as the dienophile in a self-Diels-Alder reaction. libretexts.org

Substituted cyclohexadienes can be designed as precursors for intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule. nih.govnih.gov These reactions are powerful tools for rapidly constructing complex polycyclic frameworks. For example, a 5-vinyl-1,3-cyclohexadiene can undergo an intramolecular cycloaddition to form a tricyclic system. nih.gov Such domino sequences, where an initial Diels-Alder reaction creates an intermediate that undergoes subsequent transformations, are highly efficient in building molecular complexity from simple starting materials. nih.gov These strategies are particularly valuable in the total synthesis of natural products. libretexts.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system to a new position. wikipedia.orgstudysmarter.co.uk These reactions are classified by an order term [i,j], which indicates the number of atoms over which each end of the migrating bond has moved. libretexts.org

For 1,3-cyclohexadiene systems, a common sigmatropic rearrangement is the wikipedia.orgsigmaaldrich.com-hydrogen migration. sigmaaldrich.comacs.org This is a thermally allowed process where a hydrogen atom moves from a position allylic to the diene system (the C5 position) to one of the terminal carbons of the diene (the C1 or C4 position). The reaction proceeds through a concerted mechanism involving a cyclic transition state of six electrons (the C-H σ-bond and the two π-bonds of the diene). libretexts.org

The Woodward-Hoffmann rules predict that a wikipedia.orgsigmaaldrich.com-hydrogen shift will proceed suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. youtube.com In this compound, a wikipedia.orgsigmaaldrich.com-hydrogen shift can occur from the C5 methylene (B1212753) group, leading to the formation of an isomeric diene. This rearrangement represents a potential thermal isomerization pathway that can compete with other reactions like electrocyclization. Density functional theory calculations have shown that the activation energies for these shifts are influenced by ring strain in both the diene and the transition structure. acs.org

Transition Metal-Catalyzed Transformations

The olefinic bonds within this compound make it a suitable substrate for a variety of transition metal-catalyzed reactions. nih.govmdpi.com These transformations offer powerful methods for forming new C-C and C-H bonds with high levels of selectivity, often under mild conditions. mdpi.com Catalysts based on metals such as palladium, rhodium, ruthenium, and nickel are commonly employed to functionalize diene systems. nih.gov

For substituted cyclohexadienes, several classes of transformations are particularly relevant:

Hydrogenation: Selective reduction of one or both double bonds can be achieved using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

Hydrosilylation: The addition of a Si-H bond across a double bond, typically catalyzed by rhodium or platinum complexes, can be used to introduce silyl (B83357) groups.

Allylic Alkylation (Tsuji-Trost Reaction): Palladium catalysts can activate an allylic position (such as C-H or a C-leaving group) to facilitate reaction with a nucleophile. This is a powerful method for forming C-C, C-N, or C-O bonds at the allylic position of a diene. mdpi.com

Olefin Metathesis: Ruthenium-based catalysts, such as Grubbs catalysts, can mediate ring-opening metathesis polymerization (ROMP) of cyclic dienes or engage in cross-metathesis with other olefins to create new, more complex acyclic structures. mdpi.com

| Reaction Type | Typical Catalyst | Reagent(s) | Product Type |

| Hydrogenation | Pd/C, RhCl(PPh₃)₃ | H₂ | Substituted Cyclohexene or Cyclohexane (B81311) |

| Hydrosilylation | Pt or Rh complexes | R₃SiH | Allylic or Vinyl Silane |

| Allylic Alkylation | Pd(PPh₃)₄ | Nucleophile, Base | Allylically Substituted Diene |

| Cross-Metathesis | Grubbs Catalyst (Ru) | Alkene (R-CH=CH₂) | Ring-Opened Diene |

This table summarizes several key transition metal-catalyzed reactions applicable to the functionalization of substituted cyclohexadienes. nih.govmdpi.com

Hydrofunctionalization Reactions

Hydrofunctionalization reactions of conjugated dienes, such as this compound analogues, introduce a hydrogen atom and a functional group across the diene system. These reactions are atom-economical and provide access to valuable allylic and homoallylic compounds. nih.govacs.org

Hydroalkylation: The nickel-catalyzed hydroalkylation of 1,3-dienes with hydrazones, which act as alkyl carbon nucleophile equivalents, has been developed. nih.govrsc.org This method allows for the construction of C-C bonds under mild conditions. For instance, the reaction of various dienes with hydrazones derived from aromatic aldehydes proceeds efficiently. nih.gov While early examples of intramolecular enantioselective hydroalkylation of dienes were reported using chiral monophosphine ligands, newer methods have expanded the scope to include acyclic branched dienes with unstabilized C(sp³) nucleophiles. nih.gov

Hydroalkoxylation: The enantioselective hydroalkoxylation of 1,3-dienes catalyzed by nickel complexes represents a significant advancement, providing access to chiral allylic ethers. acs.org This reaction can be challenged by the lower nucleophilicity of alcohols compared to amines or thiols. acs.org However, by employing specific catalyst systems, such as Ni-DuPhos, and optimizing reaction conditions, high regio- and enantioselectivity can be achieved. acs.org The use of solvent-free conditions can also control the reversibility of the C-O bond formation. acs.org

Hydroamination: The hydroamination of conjugated dienes is a well-established method for the synthesis of allylic and homoallylic amines. researchgate.netescholarship.org Transition metal complexes, including those of rhodium and gold, are effective catalysts for this transformation. escholarship.orgorganic-chemistry.org The regioselectivity of the reaction (1,2- vs. 1,4-addition) can often be controlled by the choice of catalyst, ligands, and additives. researchgate.netescholarship.org For example, a rhodium-catalyzed protocol using a specific combination of a chiral ligand and a Brønsted acid additive has been shown to favor the formation of homoallylic amines (anti-Markovnikov product). escholarship.org Furthermore, transition-metal-free methods utilizing Brønsted acids in solvents like hexafluoroisopropanol (HFIP) have also been developed for the regioselective hydroamination of dienes with N-heterocycles. acs.org

Table 1: Overview of Hydrofunctionalization Reactions of Conjugated Dienes

| Reaction | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Hydroalkylation | Ni(COD)₂ / P(4-CF₃C₆H₄)₃ | Allylic compounds | Utilizes hydrazones as alkyl nucleophile equivalents. nih.gov |

| Hydroalkoxylation | Ni(cod)₂ / (S,S)-Me-DuPhos | Chiral allylic ethers | Enantioselective addition of alcohols to dienes. acs.org |

| Hydroamination | [Rh(COD)OMe]₂ / rac-BINAP | Homoallylic amines | Anti-Markovnikov selectivity with specific ligand/acid combination. escholarship.org |

| Hydroamination | Ph₃PAuOTf | Allylic amines | Mild, gold(I)-catalyzed reaction with carbamates and sulfonamides. organic-chemistry.org |

| Hydroamination | Tf₂NH / HFIP | Allylic amines | Transition-metal-free, regioselective hydroamination with N-heterocycles. acs.org |

Difunctionalization Reactions

Difunctionalization reactions of conjugated dienes allow for the simultaneous introduction of two functional groups, leading to a rapid increase in molecular complexity.

Carbosilylation, Carboamination, and Carboxylative Difunctionalization: While specific examples for this compound were not found, the difunctionalization of conjugated dienes is an active area of research. Palladium-catalyzed aerobic 1,2-difunctionalization of conjugated dienes has been used to synthesize morpholines and 2-morpholones from β-amino alcohols and α-amino acids, respectively. rsc.org Furthermore, visible-light-driven carboxylative 1,2-difunctionalization of alkenes and dienes using tetrabutylammonium (B224687) oxalate (B1200264) as a carboxylation reagent has been reported. nih.gov For dienes, this can lead to 1,4-dicarboxylation products. nih.gov Rhodium-catalyzed enantioselective α,δ-difunctionalization of electron-deficient 1,3-dienes with organoboronic acids and aldehydes has also been demonstrated to produce Z-homoallylic alcohols with high stereoselectivity. chemrxiv.org

C-H Activation Strategies

Direct C-H functionalization of cyclic dienes presents a powerful and atom-economical approach to introduce new substituents. Rhodium-catalyzed allylic C-H functionalization of 1,5-cyclooctadiene (B75094) (COD) has been shown to produce both mono- and difunctionalized products with high yield, diastereoselectivity, and enantioselectivity. chemrxiv.org This methodology allows for the direct synthesis of C2 symmetric COD derivatives with multiple stereogenic centers. chemrxiv.org While specific applications to this compound analogues are not detailed, the principles of directed C-H functionalization are broadly applicable. acs.org The combined C-H functionalization/Cope rearrangement reaction between rhodium-stabilized vinylcarbenoids and substrates with allylic C-H bonds is another stereoselective method for intermolecular C-H functionalization. nih.gov

Heck Reactions Involving Conjugated Dienes

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of C-C bond formation. wikipedia.org When applied to conjugated dienes, the reaction can lead to both 1,2- and 1,4-addition products. nih.gov The outcome is influenced by the reaction conditions and the nature of the nucleophile present. nih.gov Nickel-catalyzed divergent Mizoroki–Heck reactions of 1,3-dienes have been developed, where the selectivity for linear versus branched products can be controlled by the choice of ligands and additives. nih.gov This allows for the programmable synthesis of highly substituted aryl compounds from dienes. nih.gov

Table 2: Regioselectivity in Heck Reactions of Conjugated Dienes

| Catalyst System | Product Type | Key Feature |

|---|---|---|

| Pd(0) / Nucleophile | 1,2- and 1,4-addition products | Nucleophilic attack on the π-allyl palladium intermediate. nih.gov |

| Ni(dppe)Cl₂ / Mn/NEt₃ | Linear Heck products | High regio- and stereoselectivity. nih.gov |

| Ni(IPr) / Organoboron/NaF | Branched Heck products | Ligand-controlled selectivity. nih.gov |

Intramolecular Cycloadditions Catalyzed by Transition Metals

Transition metal-catalyzed intramolecular cycloadditions of dienynes offer significant advantages over their thermal counterparts, often proceeding under much milder conditions and with broader substrate scope. williams.edu Nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes have proven to be an effective method for synthesizing hydroisoindole and hydroisoquinoline ring systems. williams.edu These reactions tolerate various nitrogen-protecting groups like amides, sulfonamides, and carbamates. williams.edu Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of trans-vinylcyclopropane-enes have also been developed, where the vinylcyclopropane (B126155) acts as a three-carbon unit to form bicyclic cyclopentanes. jiaolei.group

Radical and Photoinduced Reactivity

Photocycloaddition Reactions (e.g., [2+2] Cycloadditions)

[2+2] Photocycloadditions of 1,3-dienes are a powerful tool for the synthesis of vinylcyclobutanes, which are versatile synthetic intermediates. nih.gov While direct photoexcitation often requires high-energy UV light, the use of visible light-absorbing transition metal photocatalysts, such as iridium complexes, enables these cycloadditions to proceed under much milder conditions. nih.gov This approach is tolerant of a wide range of functional groups. nih.gov The [2+2] photocycloaddition is a historically significant reaction, with the first examples dating back to the 19th century. acs.org Modern methods have greatly expanded its synthetic utility, including applications in the synthesis of complex natural products. researchgate.net Copper(I) salts have also been used to catalyze [2+2] photocycloadditions of dienes. researchgate.net

Photosensitized Reactions of Conjugated Dienes

Photosensitized reactions offer an alternative pathway to direct photochemical excitation, enabling transformations under milder conditions, often with enhanced selectivity. [2+2] photocycloadditions of 1,3-dienes, for instance, represent a powerful but historically underutilized class of reactions. researchgate.net Recent advancements have demonstrated that visible light-absorbing transition metal complexes can efficiently catalyze the [2+2] cycloaddition of a wide array of 1,3-dienes. researchgate.netnih.gov This method is particularly advantageous as it employs long-wavelength visible light, which is well-tolerated by sensitive functional groups that might otherwise decompose under the high-energy UV radiation required for direct photoexcitation of dienes. researchgate.netnih.gov

The mechanism often involves the photocatalyst absorbing visible light and transferring its energy to the diene, promoting it to an excited triplet state. This excited diene can then undergo cycloaddition. Cyclic dienes, such as analogues of this compound, have been observed to react at faster rates in these photosensitized cycloadditions. This increased reactivity is attributed to their conformationally restricted s-cis geometry, which prevents energy-wasting cis-trans isomerization that can occur in acyclic dienes. nih.gov The tolerance of this method to various functional groups, including vinyl iodides and aryl bromides, highlights its synthetic utility. nih.gov

Table 1: Examples of Photosensitized [2+2] Cycloadditions of 1,3-Dienes

| Diene Substrate | Key Features | Reported Outcome | Reference |

|---|---|---|---|

| Cyclic Dienes | Conformationally restricted, preventing cis-trans isomerization. | Faster reaction rates compared to acyclic dienes. | nih.gov |

| Acyclic Dienes with Functional Groups | Tolerates sensitive groups like vinyl iodide and aryl bromide. | Successful cycloaddition without decomposition of functional groups. | nih.gov |

| Conjugated Trienes vs. Dienes | A lower-energy triplet sensitizer (B1316253) (e.g., Ru(bpy)₃²⁺) can be used. | Selective activation and cycloaddition of the more conjugated triene over the diene. | nih.gov |

Radical Cascade and Azidoalkylation Processes

Radical reactions provide a powerful method for creating carbon-carbon and carbon-heteroatom bonds, and radical cascade processes enable the efficient assembly of complex cyclic molecules in a single pot. mdpi.com For conjugated dienes, these cascades can be initiated by the addition of a radical to one of the double bonds, followed by one or more subsequent cyclization and atom/group transfer steps.

A notable example is the azidoalkylation or azidosulfonylation of dienes. In one reported method, dienes react with a sulfonyl azide (B81097) (like benzenesulfonyl azide) in the presence of a radical initiator. mdpi.com The proposed mechanism involves the addition of the sulfonyl radical (e.g., PhSO₂) to the less hindered double bond of the diene. This generates a carbon-centered radical intermediate which then undergoes a 5-exo cyclization to form a five-membered ring. The resulting radical then abstracts an azide group from another molecule of the sulfonyl azide to yield the final azidosulfonylated product and propagate the radical chain. mdpi.com This process is effective for forming tertiary and secondary azides. mdpi.com

The carboazidation of alkenes is another relevant radical process that transforms terminal alkenes into functionalized alkyl azides under mild conditions, compatible with a broad range of functional groups. nih.gov While initially developed for simple alkenes with iodoesters and iodoketones, the methodology has been expanded. Using iodomethyl aryl sulfones, for example, allows for the preparation of γ-azidosulfones, which are versatile synthetic intermediates. nih.gov

Table 2: Radical Cascade Reactions Involving Dienes and Related Systems

| Reaction Type | Reactants | Key Mechanistic Steps | Product Type | Reference |

|---|---|---|---|---|

| Azidosulfonylation | Dienes, Benzenesulfonyl azide, Radical initiator | 1. PhSO₂ radical addition to diene. 2. 5-exo cyclization. 3. N₃ radical transfer. | Cyclic azidosulfones | mdpi.com |

| Iodoperfluoroalkylation | Dienes, Perfluoroalkyl iodides, Xenon lamp | 1. R_f radical addition to diene. 2. 5-exo cyclization. 3. Iodine atom transfer. | Cyclic iodoperfluoroalkylated compounds | mdpi.com |

| Azidoalkylation | Terminal Alkenes, Iodomethyl aryl sulfones, Et₃B | Radical addition followed by azide transfer. | γ-Azidosulfones | nih.gov |

1,3-Dipolar Cycloadditions (if applicable to diene formation or reactivity)

The 1,3-dipolar cycloaddition is a powerful reaction for synthesizing five-membered heterocyclic rings. wikipedia.org The reaction occurs between a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) and a dipolarophile (typically an alkene or alkyne containing a 2π-electron system). youtube.comyoutube.com Common 1,3-dipoles include azides, nitrile oxides, nitrones, and azomethine ylides. youtube.commdpi.com

In the context of a conjugated diene like this compound, its reactivity in 1,3-dipolar cycloadditions is nuanced. While the diene as a whole is a 4π-electron system, making it an ideal partner for a 2π dienophile in a [4+2] Diels-Alder reaction, it does not typically act as a single entity in a 1,3-dipolar cycloaddition. wikipedia.org Instead, one of the individual C=C double bonds within the diene can serve as the 2π dipolarophile. The reaction of a 1,3-dipole with one of the alkene components of the conjugated diene would lead to the formation of a five-membered heterocycle fused or appended to the remaining six-membered ring structure. For example, reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring, while reaction with an azide could lead to a triazoline, which may be unstable. wikipedia.orgmdpi.com

Therefore, 1,3-dipolar cycloadditions are highly applicable to the reactivity of conjugated dienes, with one of the double bonds acting as the reaction partner. While less common, direct participation of the entire 4π system has been reported in exotic cases, such as a [4+3]-cycloaddition between a 1,3-dipole and a 1,3-diene, further expanding the reactive possibilities of these versatile structures. acs.org

Table 3: Applicability of 1,3-Dipolar Cycloadditions to Diene Reactivity

| 1,3-Dipole Example | Dipolarophile | Resulting Heterocycle | Relevance to Conjugated Dienes | Reference |

|---|---|---|---|---|

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkene | Isoxazoline | One C=C bond of the diene acts as the alkene dipolarophile. | wikipedia.org |

| Azide (R-N₃) | Alkene | Triazoline | One C=C bond of the diene acts as the alkene dipolarophile. | wikipedia.orgyoutube.com |

| Nitrone (R₂C=N⁺(R)-O⁻) | Alkene | Isoxazolidine | One C=C bond of the diene acts as the alkene dipolarophile. | mdpi.com |

| Azomethine Ylide | Alkene | Pyrrolidine | One C=C bond of the diene acts as the alkene dipolarophile. | researchgate.net |

Theoretical and Computational Chemistry Studies Applied to 1 Ethyl 4 Methylcyclohexa 1,3 Diene Systems

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO Interactions, Frontier Molecular Orbital Theory)

The reactivity of conjugated dienes is largely governed by the interactions of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, a chemical reaction involves the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile). masterorganicchemistry.com For a conjugated system like 1-Ethyl-4-methylcyclohexa-1,3-diene, the four p-orbitals of the double-bonded carbons combine to form four π molecular orbitals (ψ₁, ψ₂, ψ₃, and ψ₄).

In the ground state, the four π electrons occupy the two lowest-energy bonding orbitals, ψ₁ and ψ₂. Therefore, ψ₂ functions as the HOMO, and the lowest-energy antibonding orbital, ψ₃*, serves as the LUMO. In many reactions, such as the common Diels-Alder cycloaddition, the diene acts as the nucleophile, donating electrons from its HOMO. libretexts.orgwikipedia.org

Table 1: Conceptual Frontier Molecular Orbital Energies Note: This table presents conceptual values to illustrate the effect of alkyl substitution. The baseline values are for S-trans-1,3-butadiene, a related acyclic diene, calculated at the B3LYP/6-31G(d) level of theory. mdpi.com The values for this compound are qualitative predictions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Butadiene (B125203) (Reference) | -6.23 | 0.61 | 6.84 |

| 1,3-Cyclohexadiene (B119728) | Slightly higher than Butadiene | Slightly higher than Butadiene | Slightly lower than Butadiene |

| This compound | Higher than 1,3-Cyclohexadiene | Higher than 1,3-Cyclohexadiene | Lower than 1,3-Cyclohexadiene |

Reaction Pathway Energetics and Transition State Characterization (e.g., Density Functional Theory (DFT) Calculations, Ab Initio Methods)

Density Functional Theory (DFT) and other ab initio methods are instrumental in mapping the potential energy surface of a chemical reaction. These techniques allow for the calculation of geometries and energies for reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining reaction rates.

For this compound, a key reaction amenable to such analysis is the [4+2] Diels-Alder cycloaddition. Computational studies on the parent Diels-Alder reaction between 1,3-butadiene and ethylene (B1197577) show that the reaction proceeds through a single, concerted transition state. raco.cat Studies on 1,3-cyclohexadiene itself also confirm a concerted mechanism. researchgate.netresearchgate.net The transition state is typically asynchronous, meaning the two new sigma bonds are not formed to the same extent at the peak of the energy barrier. researchgate.net

A theoretical investigation of a reaction involving this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, the transition state, and the products using a selected functional and basis set (e.g., B3LYP/6-31G*).

Transition State Verification: Confirming the identity of the transition state structure by performing a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 2: Hypothetical Reaction Profile Data for a Diels-Alder Reaction This table illustrates the type of data generated from a DFT study of the reaction between this compound and a dienophile like maleic anhydride.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Dienophile | 0.0 (Reference) |

| Transition State | Six-membered cyclic structure with partially formed bonds | ΔE‡ (Activation Energy) |

| Product | Cycloadduct | ΔErxn (Reaction Energy) |

Conformational Analysis and Stereoelectronic Effects

The six-membered ring of 1,3-cyclohexadiene is not planar. Computational and experimental studies have established that it adopts a twisted, half-chair conformation with C₂ symmetry. In this conformation, the two sp³-hybridized carbon atoms (C5 and C6) are out of the plane formed by the four sp²-hybridized carbons of the diene system.

For this compound, additional conformational flexibility is introduced by the rotation of the ethyl group. The relative orientation of the substituents can influence the molecule's stability and reactivity through stereoelectronic effects. These effects arise from the spatial interaction of orbitals.

Key stereoelectronic effects in this system include:

Steric Effects: The spatial bulk of the ethyl and methyl groups will influence the conformational equilibrium of the ring and the rotational preference of the ethyl group to minimize steric hindrance.

Computational methods like DFT are used to calculate the energies of different conformers to determine the most stable geometry and the energy barriers between them.

Prediction of Reactivity and Selectivity Trends Based on Quantum Chemical Descriptors

Quantum chemical descriptors, calculated using methods like DFT, provide quantitative measures to predict and rationalize the chemical behavior of molecules. These descriptors are derived from the electronic structure and can forecast reactivity and selectivity without explicitly modeling a full reaction pathway. mdpi.com

Important descriptors for this compound include:

HOMO and LUMO Energies: As discussed, a higher HOMO energy indicates stronger nucleophilicity, while a lower LUMO energy indicates stronger electrophilicity.

HOMO-LUMO Gap (ΔE): A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com

Chemical Potential (μ): Calculated as (EHOMO + ELUMO)/2, it measures the tendency of electrons to escape from the system.

Global Hardness (η): Calculated as (ELUMO - EHOMO)/2, it represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Calculated as μ²/2η, it quantifies the electrophilic power of a molecule.

Nucleophilicity Index (N): A parameter that quantifies the nucleophilic character of a molecule. A molecule with a high N value is a strong nucleophile. mdpi.com

The electron-donating alkyl groups in this compound are expected to increase its HOMO energy and its nucleophilicity index (N) compared to unsubstituted 1,3-cyclohexadiene, classifying it as a strong nucleophile in the context of polar and cycloaddition reactions.

Table 3: Predicted Quantum Chemical Reactivity Descriptors Note: This table uses calculated values for 1,3-butadiene as a baseline reference mdpi.com and provides qualitative predictions for this compound based on established chemical principles.

| Descriptor | Definition | 1,3-Butadiene (Reference Value) mdpi.com | Predicted Trend for this compound |

| HOMO Energy | EHOMO | -6.23 eV | Higher (Less Negative) |

| LUMO Energy | ELUMO | 0.61 eV | Higher |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 6.84 eV | Lower |

| Global Hardness | η = (ELUMO - EHOMO)/2 | 3.42 eV | Lower |

| Nucleophilicity Index | N | 2.89 eV | Higher |

| Electrophilicity Index | ω = μ²/2η | 1.04 eV | Lower |

Advanced Methodologies for Mechanistic Elucidation in Diene Chemistry

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ (from the Latin for "in the situation") spectroscopic monitoring allows chemists to observe a reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. This avoids potential inaccuracies from analyzing quenched reaction aliquots. Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose.

In the context of reactions involving 1-Ethyl-4-methylcyclohexa-1,3-diene, such as a Diels-Alder reaction, in-situ FTIR spectroscopy can track the reaction progress by monitoring specific vibrational modes. For instance, the characteristic C=C stretching frequencies of the conjugated diene system would decrease in intensity over time, while new peaks corresponding to the C=C bond in the resulting cyclohexene (B86901) product and various C-C single bonds would appear and grow. researchgate.net This continuous data collection enables the generation of precise kinetic profiles, helping to determine reaction orders, rate constants, and activation parameters.

Detailed Research Findings: Researchers can place a probe directly into the reaction vessel, which continuously records spectra. For a hypothetical Diels-Alder reaction of this compound with a dienophile, one could monitor the disappearance of the diene's asymmetric C=C stretch and the simultaneous appearance of the product's C=C stretch at a different frequency. The data allows for a precise plot of concentration versus time, which is fundamental to understanding the reaction's kinetics. researchgate.net

Table 1: Hypothetical In-situ FTIR Monitoring of a Diels-Alder Reaction This interactive table illustrates how spectral data changes over time during a reaction involving a substituted diene.

| Reaction Time (minutes) | Diene Concentration (%) (Monitored at ~1650 cm⁻¹) | Product Concentration (%) (Monitored at ~1680 cm⁻¹) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 20 | 50 | 50 |

| 30 | 25 | 75 |

| 40 | 10 | 90 |

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling is a fundamental technique for tracing the path of atoms through a chemical reaction to elucidate its mechanism. numberanalytics.comfiveable.mewikipedia.org It involves replacing an atom in a reactant with one of its isotopes, such as substituting hydrogen (¹H) with deuterium (B1214612) (²H or D). wikipedia.org When this substitution affects the reaction rate, it is known as a kinetic isotope effect (KIE), which provides invaluable information about bond-breaking or bond-forming events in the rate-determining step of a reaction. wikipedia.org

The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org

Primary KIE: A significant rate change (typically kH/kD of 2-7) observed when a bond to the isotopically labeled atom is broken in the rate-determining step. core.ac.uklibretexts.org This is because the heavier isotope (e.g., deuterium) has a lower zero-point vibrational energy, resulting in a higher activation energy for bond cleavage. libretexts.orgprinceton.edu

Secondary KIE: Smaller rate changes (kH/kD values are closer to 1) that occur when the isotopically substituted atom is not directly involved in bond breaking but is located at or near a reacting center. libretexts.orgprinceton.edu These effects often arise from changes in hybridization between the ground state and the transition state. princeton.edu

Detailed Research Findings: For the Diels-Alder reaction, a classic reaction of dienes, KIE studies have been instrumental in confirming the concerted nature of the mechanism. For a reaction involving this compound, substituting hydrogens at the C1 or C4 positions with deuterium would likely result in small secondary KIEs. This finding would support a mechanism where the hybridization of these carbons changes from sp² to sp³ in the transition state, but no C-H bonds are broken in the rate-limiting step. acs.org This provides strong evidence against a stepwise mechanism involving a distinct intermediate. Deuterium-labeling experiments have also been crucial in elucidating mechanisms of metal-catalyzed reactions involving dienes, for example, by confirming the formal insertion of an alkyne into an alkene to form a 1,3-diene. nih.govacs.org

Table 2: Representative Kinetic Isotope Effect (KIE) Data and Mechanistic Implications This interactive table provides examples of KIE values and their interpretation in the context of diene reaction mechanisms.

| Reaction Type | Isotopic Substitution Position | Observed kH/kD | Interpretation |

|---|---|---|---|

| Diels-Alder Cycloaddition | Vinylic H on Diene | ~1.05 | Secondary KIE; supports a concerted mechanism with sp² to sp³ rehybridization at the termini of the diene. libretexts.orgacs.org |

| E2 Elimination to form a Diene | H on carbon adjacent to leaving group | ~6.7 | Primary KIE; indicates C-H bond breaking in the rate-determining step. princeton.edu |

| Metal-Catalyzed Hydrovinylation | Deuterated Diene | Varies | Can reveal steps like oxidative cyclization and the rate-determining step of the catalytic cycle. nih.gov |

Chiroptical Spectroscopy in Asymmetric Synthesis Investigations

Asymmetric synthesis aims to produce a chiral molecule with a preference for one enantiomer over the other. When applied to dienes like this compound, this can lead to chiral products from reactions like asymmetric Diels-Alder cycloadditions. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a crucial tool for analyzing the stereochemical outcome of these reactions. rsc.org

Chiral molecules interact differently with left- and right-circularly polarized light. CD spectroscopy measures this differential absorption (Δε = εL - εR), producing a spectrum with positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's absolute configuration and conformation. rsc.org

Table 3: Illustrative Chiroptical Data for a Pair of Enantiomers This interactive table shows hypothetical CD and optical rotation data for the enantiomeric products of an asymmetric reaction.

| Property | (R)-Product | (S)-Product |

|---|---|---|

| Optical Rotation [α]D | +150° | -150° |

| CD Spectrum (λmax) | + (Positive Cotton Effect at 260 nm) | - (Negative Cotton Effect at 260 nm) |

| Enantiomeric Excess (ee) | Can be determined from signal intensity | Can be determined from signal intensity |

| Absolute Configuration | Assignable by comparing experimental and calculated spectra nih.gov | Assignable by comparing experimental and calculated spectra nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Non Biological Focus

Role as a Building Block for Complex Carbocyclic and Heterocyclic Frameworks

The conjugated diene system in 1-Ethyl-4-methylcyclohexa-1,3-diene is the key to its reactivity, particularly in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This powerful reaction allows for the formation of a new six-membered ring, enabling the construction of complex polycyclic systems with a high degree of stereochemical control. wikipedia.org The presence of electron-donating alkyl groups (ethyl and methyl) on the diene enhances its reactivity towards electron-deficient alkenes (dienophiles). ucalgary.calibretexts.org

Precursors for Natural Product-Inspired Molecule Synthesis

The Diels-Alder reaction is a cornerstone in the total synthesis of numerous natural products. wikipedia.org While specific examples detailing the use of this compound in the synthesis of a named natural product are not prevalent in readily available literature, the reactivity pattern of similarly substituted cyclohexadienes provides a strong basis for its potential applications. For instance, substituted cyclohexadienes are known to undergo Diels-Alder reactions to form bicyclic adducts that serve as key intermediates in the synthesis of complex natural product skeletons. nih.gov

The reaction of this compound with various dienophiles can lead to a diverse range of bicyclo[2.2.2]octene derivatives. These adducts, possessing defined stereochemistry and functionality, are valuable precursors for further chemical transformations to construct molecules inspired by natural products. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is guided by the electronic and steric effects of the substituents on both the diene and the dienophile. wikipedia.orglibretexts.org

Table 1: Predicted Diels-Alder Adducts with this compound

| Dienophile | Predicted Adduct Structure | Potential Application |

| Maleic Anhydride | Bicyclo[2.2.2]octene derivative | Precursor for functionalized polycycles |

| Acrolein | Substituted bicyclo[2.2.2]octene | Intermediate for terpenoid-like structures |

| Methyl Acrylate | Ester-functionalized bicyclo[2.2.2]octene | Building block for lactone-containing molecules |

Synthetic Intermediates for Polycyclic Systems

The Diels-Alder adducts derived from this compound are versatile intermediates for the synthesis of a wide array of polycyclic systems. The bicyclo[2.2.2]octene core can be subjected to various chemical manipulations, such as ring-opening, ring-expansion, and further functionalization, to access more complex carbocyclic and heterocyclic frameworks.

For example, the reaction of substituted cyclohexadienes with arynes, generated in situ, provides a direct route to dihydronaphthalene derivatives. organic-chemistry.org These can be further aromatized to form substituted naphthalenes, which are key components of many polycyclic aromatic hydrocarbons (PAHs). nih.gov

Furthermore, the strategic use of dienophiles containing heteroatoms allows for the direct synthesis of heterocyclic systems. For instance, the reaction with imines or carbonyl compounds in a hetero-Diels-Alder reaction can lead to the formation of nitrogen- or oxygen-containing bicyclic frameworks. wikipedia.org These frameworks are central to many biologically active molecules and functional materials. The synthesis of carbazoles, a class of nitrogen-containing heterocycles, can be achieved from cyclohexanone (B45756) precursors, which can potentially be derived from the corresponding cyclohexadiene. rsc.orgresearchgate.net

Utility in the Development of New Materials Precursors

The reactivity of the double bonds in this compound also makes it a candidate for the development of new polymeric materials. The ability to undergo polymerization, particularly through mechanisms that can control the polymer architecture, is of significant interest in materials science.

Monomers for Polymeric Materials (e.g., Hydrogels)

While specific studies on the polymerization of this compound are not extensively documented, the polymerization of related cyclohexadiene derivatives suggests its potential as a monomer. The presence of the double bonds allows for polymerization through various mechanisms, including free-radical polymerization and ring-opening metathesis polymerization (ROMP).

Hydrogels, which are three-dimensional networks of polymer chains capable of holding large amounts of water, are a key area of materials research. nih.govmdpi.commdpi.comresearchgate.net The cross-linking of polymer chains is essential for hydrogel formation. The Diels-Alder reaction provides a powerful and "click-chemistry" like approach to form cross-linked hydrogel networks under mild conditions. umons.ac.be In this context, a bifunctional derivative of this compound could act as a cross-linker, or the diene itself could be copolymerized with other monomers to form a polymer backbone that can then be cross-linked. The hydrophobic nature of the ethyl and methyl groups could influence the swelling properties and the mechanical strength of the resulting hydrogel. nih.gov

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Method | Resulting Polymer Structure | Potential Material Application |

| Free-Radical Polymerization | Poly(1-ethyl-4-methylcyclohexadiene) | Thermoplastic material |

| Ring-Opening Metathesis Polymerization (ROMP) | Poly(alkenamer) with pendant ethyl and methyl groups | Elastomeric material |

| Copolymerization and Cross-linking | Cross-linked polymer network | Hydrogel, thermoset resin |

Future Research Directions and Unexplored Avenues for 1 Ethyl 4 Methylcyclohexa 1,3 Diene Research

Development of Novel Catalytic Systems for Diene Transformations

The development of new and more efficient catalytic systems is a continuous pursuit in organic synthesis. For a substrate like 1-Ethyl-4-methylcyclohexa-1,3-diene, future research could focus on:

Stereoselective Catalysis: Designing catalysts that can control the stereochemical outcome of reactions such as Diels-Alder cycloadditions or hydrogenation would be highly valuable for the synthesis of chiral molecules.

Site-Selective Catalysis: Developing catalysts that can selectively functionalize one of the two double bonds in the diene would provide a powerful tool for creating complex molecular architectures.

Novel Metal Catalysts: Exploring the use of earth-abundant and non-toxic metals as catalysts for transformations of this diene would align with the principles of green chemistry. Recent developments in copper-catalyzed amination of yne-allylic esters showcase the potential for novel catalytic systems in related chemistries. acs.org

Discovery of New Pericyclic Reaction Modalities

While Diels-Alder and electrocyclic reactions are well-established for cyclohexadienes, there is ongoing research into discovering new types of pericyclic reactions and expanding the scope of existing ones. msu.edu For this compound, this could involve:

Higher-Order Cycloadditions: Investigating the possibility of [6+4] or other higher-order cycloadditions involving this diene and a suitable partner could lead to the synthesis of novel polycyclic systems.

Tandem Pericyclic Reactions: Designing reaction cascades that involve an initial pericyclic reaction of this compound followed by subsequent transformations in a one-pot process could significantly improve synthetic efficiency.

Integration of Machine Learning and Artificial Intelligence in Diene Reactivity Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes and the design of new reactions. nips.cccmu.edunih.gov For this compound, ML models could be developed to:

Predict Reaction Outcomes: Train models to accurately predict the products, yields, and stereoselectivity of various reactions involving this diene under different conditions. This would accelerate the discovery of new transformations and optimize existing ones. youtube.com

Identify Novel Reactivity: Use AI algorithms to explore the potential reactivity of this compound with a vast array of reactants, potentially uncovering novel and unexpected chemical transformations.

Catalyst Design: Employ machine learning to design new catalysts with enhanced activity and selectivity for specific transformations of this diene.

Sustainable Synthesis Approaches for Substituted Cyclohexa-1,3-dienes (e.g., Green Chemistry Methods)

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound and other substituted cyclohexadienes, future research could focus on:

Use of Renewable Feedstocks: Exploring synthetic routes that utilize renewable starting materials to produce the cyclohexadiene core.

Solvent-Free or Greener Solvents: Developing synthetic methods that minimize or eliminate the use of hazardous organic solvents, for example, by performing reactions in water or under solvent-free conditions. The Diels-Alder reaction, in particular, is known to be amenable to greener reaction conditions. mnstate.eduncsu.edu

Biocatalysis: Investigating the use of enzymes to catalyze the synthesis of substituted cyclohexadienes could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Q & A

[Basic] What are the common synthetic routes for preparing 1-ethyl-4-methylcyclohexa-1,3-diene, and how can reaction efficiency be optimized?

Answer:

this compound can be synthesized via Diels-Alder reactions using substituted dienes and dienophiles. For example, cyclohexa-1,3-diene derivatives are often synthesized by reacting functionalized arylamines with transition metal catalysts . To optimize efficiency:

- Use Lewis acid catalysts (e.g., Ru complexes) to enhance regioselectivity and reduce side reactions .

- Monitor reaction progress via GC-MS or NMR to identify intermediates and adjust stoichiometry.

- Purify via column chromatography to isolate isomers, as exo/endo configurations may form during synthesis .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Answer:

Key techniques include:

- IR Spectroscopy : Identify C=C stretching vibrations (~1650 cm⁻¹) and alkyl substituents (C-H stretches at 2800–3000 cm⁻¹). Compare with NIST reference data for analogous compounds .

- NMR : Use -NMR to resolve ethyl/methyl group splitting patterns (δ 0.8–1.5 ppm for CH₃; δ 1.2–1.8 ppm for CH₂). -NMR detects diene carbons (δ 120–140 ppm) .

- UV-Vis : Analyze conjugation via λmax shifts; cyclohexa-1,3-diene derivatives typically absorb at 200–250 nm .

[Advanced] How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

Answer:

The electron density distribution of the diene system dictates reactivity. Substituents like ethyl and methyl groups alter electron donation/withdrawal:

- Ethyl groups increase electron density at C4, enhancing nucleophilicity at the diene termini.

- Methyl groups at C1 may sterically hinder synchronicity in transition states (TSs).

Computational studies (e.g., B3LYP/6-31G *) reveal asynchronous TSs with bond formation delays (e.g., Δl = 0.38 in similar systems) . Use ELF (Electron Localization Function) analysis to map electron reorganization during TS formation .

[Advanced] What role do stereoelectronic effects play in the regioselectivity of cycloaddition reactions involving this compound?

Answer:

Stereoelectronic effects govern endo vs. exo selectivity :

- Endo rule : Electron-withdrawing substituents on the dienophile favor endo TSs due to secondary orbital interactions.

- Ethyl/methyl groups may disrupt conjugation, leading to mixed selectivity. For example, Ru-complexed cyclohexa-1,3-diene derivatives form exo configurations in X-ray structures, attributed to steric crowding .

Validate using X-ray crystallography or DFT-based conformational analysis .

[Basic] How can researchers distinguish between isomers of this compound using analytical techniques?

Answer:

- Chromatography : Use HPLC with chiral columns to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Resolve absolute configurations of stereoisomers.

- X-ray Diffraction : Determine crystal structures of stable isomers (e.g., exo vs. endo in Ru complexes) .

[Advanced] What computational methods are suitable for predicting the thermodynamic stability of derivatives of this compound?

Answer:

- DFT Calculations : Employ M06-2X/cc-pVTZ to assess relative stability of conformers.

- Reaction Thermochemistry : Use NIST data for enthalpy/entropy changes in analogous systems (e.g., cyclohexa-1,3-diene ring-opening reactions) .

- Topological Analysis : Apply QTAIM (Quantum Theory of Atoms in Molecules) to evaluate bond critical points and stability .

[Advanced] How do substituents on the cyclohexa-1,3-diene ring impact its conjugation in organometallic complexes?

Answer:

Substituents alter π-backbonding in metal complexes:

- Electron-donating groups (e.g., ethyl) strengthen metal-diene interactions, stabilizing η<sup>4</sup> coordination.

- Steric effects from methyl groups can distort the diene geometry, reducing catalytic activity.

Study using cyclic voltammetry to assess redox behavior or XANES to probe metal-ligand bonding .

[Basic] What are the best practices for ensuring reproducibility in reactions involving this compound?

Answer:

- Strict anhydrous conditions : Use Schlenk lines or gloveboxes to prevent moisture-induced side reactions.

- Standardized purification : Employ distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate pure diene.

- Batch consistency : Characterize each synthesis batch via GC-MS and compare with reference spectra .

Notes

- Computational methods should be validated against experimental data (e.g., X-ray structures).

- For unresolved contradictions (e.g., isomer stability), conduct sensitivity analyses using multiple DFT functionals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.